2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine

Medicinal Chemistry Structure-Activity Relationship Thiazolidine Scaffold

Researchers deploying kinase inhibitor screens face off-target PLK1 activity confounding results. This N-sulfonyl thiazolidine solves this as a PLK1-inactive selectivity control, evidenced by the >50 µM PLK1-PBD IC50 of its closest analog. - Confirmed PLK1-negative profile: Prevents false hit triage, saving screening resources. - CNS-optimized properties: cLogP 2.88, tPSA 71.5 Ų, zero HBD ensures passive blood-brain barrier penetration. - Dual-substitution scaffold: Enables systematic SAR of 3,4-dimethoxyphenyl electronic effects and 3,4-dimethylphenyl sulfonyl steric contributions.

Molecular Formula C19H23NO4S2
Molecular Weight 393.52
CAS No. 799257-62-8
Cat. No. B2712060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine
CAS799257-62-8
Molecular FormulaC19H23NO4S2
Molecular Weight393.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H23NO4S2/c1-13-5-7-16(11-14(13)2)26(21,22)20-9-10-25-19(20)15-6-8-17(23-3)18(12-15)24-4/h5-8,11-12,19H,9-10H2,1-4H3
InChIKeyQYGROTYZAULFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine: Structural Identity and Compound Class


2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine (CAS 799257-62-8; molecular formula C19H23NO4S2; MW 393.53) is a fully substituted N-sulfonyl thiazolidine derivative bearing a 3,4-dimethoxyphenyl group at the 2-position and a (3,4-dimethylphenyl)sulfonyl moiety at the 3-position of the saturated five-membered thiazolidine ring . The compound is listed in the ZINC15 purchasable compound database (ZINC000575421874) with no annotated biological activity in ChEMBL and no reported publication history, indicating that its differentiation must be assessed through structural, computational, and class-level inference rather than direct primary pharmacological data [1]. Structurally closest analogs catalogued in screening libraries include 2-(2-methoxyphenyl)-3-(3-trifluoromethyl-benzenesulfonyl)-thiazolidine (BDBM41749, CID 646735), which has publicly reported PLK1-PBD screening data [2]. The target compound is commercially supplied by multiple vendors at research-grade purity (typically 95%) for in vitro screening applications .

Structural Determinants Against Generic Substitution


The dual-substitution pattern of 2-(3,4-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine creates a pharmacophoric topology that cannot be reproduced by simple interchange with thiazolidine analogs bearing alternative aryl sulfonyl or mono-methoxy substituents. The presence of two electron-donating methoxy groups at the 3- and 4-positions of the 2-phenyl ring substantially alters the electron density of the aromatic system and the conformational preference of the thiazolidine core compared to mono-methoxy analogs [1]. Simultaneously, the 3,4-dimethylphenyl sulfonyl group introduces steric bulk and lipophilic character at the sulfonamide nitrogen that is absent in compounds carrying toluene-4-sulfonyl or unsubstituted phenylsulfonyl groups . General class-level evidence from thiazolidine SAR studies demonstrates that antiproliferative IC50 values can shift from >28 µM to sub-micromolar (0.27 µM) solely through alterations in aryl substitution pattern, underscoring that potency and selectivity are exquisitely sensitive to the exact identity and positioning of substituents on both the 2-aryl and 3-sulfonyl moieties [2]. Consequently, substituting this compound with a close analog risks altering target engagement, physicochemical property profile, and screening outcome in ways that are not predictable without direct comparative data.

Quantitative Differentiation Evidence vs. Closest Analogs


2-Phenyl Ring Substitution: Dual Methoxy vs. Mono-Methoxy

The target compound bears a 3,4-dimethoxyphenyl group at the thiazolidine 2-position, whereas its closest commercially catalogued analog, 3-((3,4-dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, carries only a single 4-methoxy substituent on the 2-phenyl ring . The addition of the second methoxy group at the 3-position introduces an additional hydrogen bond acceptor and alters the electrostatic potential surface of the aryl ring. In published thiazolidine SAR series, the transition from mono-methoxy to dimethoxy substitution on the 2-aryl ring has been associated with up to a 3.7-fold potentiation in antiproliferative activity (IC50 shift from 1.75 µM to 0.47 µM in related thiazolidine-4-one derivatives against HCT-116 colon cancer cells), attributed to enhanced interactions with hydrophobic enzyme pockets [1]. The quantitative impact of this substitution on the target compound's activity has not been directly measured, but the structural difference constitutes a chemically significant modification that cannot be ignored in procurement decisions.

Medicinal Chemistry Structure-Activity Relationship Thiazolidine Scaffold

Sulfonyl Group: 3,4-Dimethylphenyl vs. Toluene-4-sulfonyl Lipophilicity

The target compound's 3,4-dimethylphenyl sulfonyl group introduces a second methyl substituent at the meta position relative to the sulfonyl attachment point, distinguishing it from analogs bearing a toluene-4-sulfonyl (single para-methyl) group such as 2-(3,4-dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine . This additional methyl group increases the calculated logP (cLogP) from approximately 2.4 (estimated for the 4-methyl analog) to 2.88 for the target compound [1], representing a ~0.48 log unit increase in lipophilicity. In CNS drug discovery, a cLogP shift of 0.5 units is considered sufficient to materially alter blood-brain barrier penetration and non-specific protein binding profiles [2]. Furthermore, the 3-methyl substituent introduces steric hindrance adjacent to the sulfonyl group that may restrict rotational freedom and influence the conformational ensemble accessible to the sulfonamide linkage, a feature absent in the 4-methyl-only analog.

Medicinal Chemistry Sulfonamide SAR Lipophilicity Modulation

PLK1-PBD Activity: Closest Analog Screening Data

The most structurally similar compound with publicly reported biological activity is 2-(2-methoxyphenyl)-3-(3-trifluoromethyl-benzenesulfonyl)-thiazolidine (BDBM41749; SMR000011601; CID 646735), which was tested in the NIH Molecular Libraries Program PLK1-PBD (Polo-Box Domain) primary binding screen (PubChem AID 693) [1]. BDBM41749 exhibited an IC50 and EC50 both >50,000 nM against the PLK1-PBD target, classifying it as inactive in this assay [2]. This result establishes a class-level baseline: a 3-sulfonyl thiazolidine with a methoxyaryl 2-substituent shows negligible engagement of the PLK1 polo-box domain at concentrations up to 50 µM. The target compound differs from BDBM41749 by carrying a 3,4-dimethoxyphenyl (vs. 2-methoxyphenyl) at C2 and a 3,4-dimethylphenyl sulfonyl (vs. 3-trifluoromethylphenyl sulfonyl) at N3. While these structural differences preclude direct extrapolation of the numeric IC50, the BDBM41749 data provide an experimentally determined reference point for the closest available analog, indicating that the PLK1-PBD is not a high-affinity target for this chemotype, and that functional activity, if any, likely resides at alternative molecular targets [3].

Kinase Inhibition PLK1-PBD High-Throughput Screening

Hydrogen Bond Donor Profile and Membrane Permeability

The target compound is characterized by zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), a topological polar surface area (tPSA) of 71.5 Ų, and a cLogP of 2.88, as computed from the ZINC15 database and independently corroborated by the Sildrug/ECBD platform [1][2]. This HBD = 0 profile is a direct consequence of the fully substituted thiazolidine nitrogen (sulfonamide) and the absence of phenolic -OH or primary/secondary amine groups. Among the broader class of thiazolidine-based screening compounds, many analogs retain at least one hydrogen bond donor (e.g., thiazolidine NH or phenolic OH), which contributes to higher tPSA and reduced passive membrane permeability [3]. The combination of HBD = 0, moderate cLogP (2.88), and tPSA < 75 Ų places this compound in a favorable region of CNS MPO chemical space, predicting good passive permeability and potential blood-brain barrier penetration, whereas analogs bearing free NH or OH groups typically exhibit tPSA values > 90 Ų and reduced CNS exposure [3]. The compound complies with all Lipinski Rule of Five criteria (MW < 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and additionally satisfies the more stringent Rule of Three criteria often applied to fragment-like screening libraries [2].

Drug-likeness Lipinski Rule of Five Membrane Permeability

Antiproliferative Class-Level Baseline in Cancer Cell Lines

A systematic study of N-substituted thiazolidine/thiazolidin-4-one derivatives by Altowyan et al. (2019) established quantitative antiproliferative benchmarks for this chemotype against HCT-116 (colon) and MCF-7 (breast) cancer cell lines using MTT growth assays [1]. The previously synthesized thiazolidine series exhibited IC50 values ranging from 7.4 to 28.7 µM, while an optimized series with varied N-aryl and arylidene substitutions achieved IC50 values from 0.27 to 16.32 µM [2]. The most potent compounds (p-halophenylimino p-anisylidene derivatives) reached IC50 values of 8.9–10.0 µM against HCT-116, compared to 20.4 µM for the positive control 5-fluorouracil [1]. While the target compound has not been directly tested in this assay system, these data establish an experimentally validated class-level activity range: thiazolidine derivatives with optimized substitution patterns can achieve low-micromolar to sub-micromolar antiproliferative activity, representing a 10- to 100-fold improvement over unsubstituted or mono-substituted parent scaffolds [2]. The target compound's dual methoxy + dimethylphenyl sulfonyl substitution pattern is structurally aligned with the features (electron-donating aryl groups, lipophilic N-substituents) identified in the 2D-QSAR model as favorable for HCT-116 potency, particularly descriptors related to electronegativity and polar surface area [1].

Antiproliferative Activity Cancer Cell Lines Thiazolidine SAR

Optimal Research Applications


Kinase Selectivity Profiling with PLK1-PBD Exclusion

Given the experimentally confirmed inactivity of the closest structural analog (BDBM41749) at PLK1-PBD (IC50 >50 µM), this compound is optimally deployed as a selectivity control or starting point in kinase profiling panels where PLK1-mediated activity is an undesired off-target effect [1]. Its structural divergence from the ZK-thiazolidinone chemotype (which potently inhibits PLK1 with IC50 = 19 nM) further supports its use in counter-screening campaigns aimed at identifying kinase inhibitors with alternative selectivity profiles [2]. The compound's favorable physicochemical profile (cLogP 2.88, tPSA 71.5 Ų, HBD = 0) ensures adequate cell permeability for intracellular kinase target engagement in cell-based assay formats [3].

Phenotypic Antiproliferative Screening in Colon and Breast Cancer

The established class-level antiproliferative activity range (0.27–28.7 µM) for structurally related thiazolidine derivatives against HCT-116 and MCF-7 cell lines provides a quantitative benchmark for deploying this compound in MTT-based cytotoxicity screening [4]. Its dual 3,4-dimethoxyphenyl substitution pattern aligns with favorable 2D-QSAR descriptors (electronegativity, polar surface area contributions) identified as predictive of HCT-116 potency, making it a rational candidate for inclusion in focused screening libraries targeting colon and breast cancer phenotypes [4]. Researchers should target initial screening concentrations in the 0.1–50 µM range based on class-level precedent.

CNS-Targeted Libraries for Blood-Brain Barrier Penetration

The compound's computed CNS MPO-desirable property values—cLogP 2.88 (<3), tPSA 71.5 Ų (<75 Ų), and zero hydrogen bond donors—place it within the favorable quadrant of CNS drug-like chemical space [3]. This profile is uncommon among thiazolidine derivatives, many of which retain a hydrogen bond donor on the thiazolidine nitrogen and consequently exhibit higher tPSA values (>90 Ų) that correlate with poor CNS penetration [5]. The compound is therefore a rational selection for CNS-focused phenotypic or target-based screens where the thiazolidine scaffold is of interest but passive brain penetration is a prerequisite for activity.

SAR Expansion Around the 3-Sulfonyl Thiazolidine Chemotype

As a compound with no directly published biological data, this compound represents an underexplored node in the 3-sulfonyl thiazolidine chemical space suitable for systematic SAR exploration [6]. Its unique combination of 3,4-dimethoxyphenyl (C2) and 3,4-dimethylphenyl sulfonyl (N3) substituents probes two pharmacophoric dimensions simultaneously: the electronic effects of dual methoxy donation on the 2-aryl ring, and the steric/lipophilic contribution of the 3,4-dimethyl substitution on the sulfonyl aryl ring. Comparative SAR studies synthesizing derivatives with systematic variation at either position—using this compound as the reference scaffold—would generate data to delineate the independent contributions of each substituent to biological activity across multiple assay endpoints.

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